molecular formula C16H19BrN2O4 B11110035 3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11110035
M. Wt: 383.24 g/mol
InChI Key: JMUQEOLNEBQREN-UHFFFAOYSA-N
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Description

3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C16H19BrN2O4. This compound is notable for its unique structure, which includes a bromopropyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Bromopropyl Group: This step involves the bromination of a propyl group using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Attachment of the Methoxyphenyl Group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to act as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to 3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

    3-Bromopropyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a carboxylate group, which may influence its solubility and stability.

    This compound analogs: These compounds have variations in the substituents on the aromatic ring or the tetrahydropyrimidine ring, which can affect their chemical and biological properties.

Properties

Molecular Formula

C16H19BrN2O4

Molecular Weight

383.24 g/mol

IUPAC Name

3-bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19BrN2O4/c1-10-13(15(20)23-9-3-8-17)14(19-16(21)18-10)11-4-6-12(22-2)7-5-11/h4-7,14H,3,8-9H2,1-2H3,(H2,18,19,21)

InChI Key

JMUQEOLNEBQREN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OCCCBr

Origin of Product

United States

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